1-(Cyclopentylmethyl)pyrrolidin-3-amine

Muscarinic Receptor Binding Medicinal Chemistry Cholinergic Pharmacology

1-(Cyclopentylmethyl)pyrrolidin-3-amine (CAS 1096341-29-5) is a synthetic, low-molecular-weight (168.28 g/mol) pyrrolidine derivative featuring a primary amine at the 3-position and an N-cyclopentylmethyl substituent. It is classified as a small-molecule building block for medicinal chemistry and organic synthesis.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 1096341-29-5
Cat. No. B1517882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopentylmethyl)pyrrolidin-3-amine
CAS1096341-29-5
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)CN2CCC(C2)N
InChIInChI=1S/C10H20N2/c11-10-5-6-12(8-10)7-9-3-1-2-4-9/h9-10H,1-8,11H2
InChIKeyRNXHKXQZFWIFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopentylmethyl)pyrrolidin-3-amine (CAS 1096341-29-5): Chemical Identity and Baseline Characteristics for Scientific Procurement


1-(Cyclopentylmethyl)pyrrolidin-3-amine (CAS 1096341-29-5) is a synthetic, low-molecular-weight (168.28 g/mol) pyrrolidine derivative featuring a primary amine at the 3-position and an N-cyclopentylmethyl substituent. It is classified as a small-molecule building block for medicinal chemistry and organic synthesis [1]. The compound has one undefined stereocenter, making it available as a racemic mixture (CAS 1096341-29-5) [1] and as isolated (R)- and (S)-enantiomers (e.g., CAS 1286208-46-5 dihydrochloride, CAS 1286207-44-0 free base). Its computed physiochemical properties include an XLogP3 of 1.3 and a topological polar surface area of 29.3 Ų [1]. The compound is classified as corrosive (Skin Corr. 1B) and a respiratory irritant (STOT SE 3) per GHS [1].

Why 1-(Cyclopentylmethyl)pyrrolidin-3-amine Cannot Be Replaced by Generic Pyrrolidine Analogs


The biological and physicochemical profile of 1-(Cyclopentylmethyl)pyrrolidin-3-amine is exquisitely sensitive to its N‑substituent. In the muscarinic acetylcholine receptor (mAChR) family, a seemingly minor change from the cyclopentylmethyl group to other N‑substituents can produce orders‑of‑magnitude shifts in receptor binding affinity [1]. ChEMBL bioactivity data confirm that 1-(cyclopentylmethyl)pyrrolidin-3-amine engages at least three distinct mAChR subtypes, with one recorded binding affinity (Ki) of 116 nM at the cerebral cortex mAChR [1]. Generic substitution with unsubstituted pyrrolidin-3-amine or common N‑benzyl analogs would fail to recapitulate this specific receptor‑interaction fingerprint, making the cyclopentylmethyl derivative a non‑interchangeable chemical tool for structure‑activity relationship (SAR) studies and a precision starting material for lead optimization campaigns targeting muscarinic pathways.

Quantitative Differentiation Evidence for 1-(Cyclopentylmethyl)pyrrolidin-3-amine (CAS 1096341-29-5)


Binding Affinity at Muscarinic Acetylcholine Receptors Compared to Unsubstituted Pyrrolidine Scaffolds

1-(Cyclopentylmethyl)pyrrolidin-3-amine demonstrates a measurable binding affinity (Ki) of 116 nM at native muscarinic acetylcholine receptors in a rat cerebral cortex membrane preparation, as determined by competition with [³H]-QNB (quinuclidinyl benzilate) [1]. This affinity is absent in unsubstituted pyrrolidin-3-amine, which lacks the lipophilic N‑cyclopentylmethyl group required for productive receptor engagement. The N‑cyclopentylmethyl moiety provides an optimal balance of lipophilicity (XLogP3 = 1.3) and steric bulk to occupy the receptor's hydrophobic pocket, a feature that cannot be replicated by smaller N‑alkyl (e.g., methyl, ethyl) or N‑benzyl substituents typically found in generic pyrrolidine building blocks [1].

Muscarinic Receptor Binding Medicinal Chemistry Cholinergic Pharmacology

Physicochemical Property Differentiation from N-Benzyl and N-Cyclohexylmethyl Analogs

The XLogP3 of 1-(cyclopentylmethyl)pyrrolidin-3-amine is 1.3 [1], positioning it in a narrower lipophilicity window compared to the N‑benzyl analog (XLogP3 ≈ 2.0 for 1‑benzylpyrrolidin‑3‑amine, calculated by structural analogy) and the N‑cyclohexylmethyl analog (XLogP3 ≈ 2.3, calculated). While both the N‑benzyl and N‑cyclohexylmethyl derivatives are predicted to be more lipophilic, this particular compound's computed LogP of 1.3 aligns more closely with the optimal range for blood‑brain barrier penetration (LogP ~1‑3) while maintaining sufficient aqueous solubility for in vitro assay compatibility.

Lipophilicity Optimization Physicochemical Profiling Lead Optimization

Stereochemical Differentiation: Chiral vs. Racemic Forms for Asymmetric Synthesis

The racemic mixture (CAS 1096341-29-5) is chemically equivalent to its isolated (R)- and (S)-enantiomers (e.g., CAS 1286207‑44‑0, CAS 1286208‑46‑5) but differs fundamentally in stereochemical identity. Suppliers offer the (S)‑enantiomer at ≥97‑98% purity , whereas the racemic form is available at ≥95% purity . While the racemate can serve as a cost‑effective screening material, only the single enantiomers enable enantioselective synthesis of chiral drug candidates. The (S)‑enantiomer's defined stereochemistry (N[C@H]1CCN(CC2CCCC2)C1) makes it the mandatory choice for asymmetric synthesis of muscarinic receptor-targeted leads where stereochemistry dictates pharmacological activity.

Chiral Building Block Asymmetric Synthesis Stereochemical Control

ChEMBL Functional Target Profile Differentiation

ChEMBL records 6 inhibition percent effect assays and 3 distinct target interactions for 1-(cyclopentylmethyl)pyrrolidin-3-amine (CHEMBL4552617) [1]. While the numeric activity values for all three targets are not publicly disclosed in full, the existence of multi‑target functional data distinguishes this compound from the majority of commercial pyrrolidine‑3‑amine building blocks, which have zero or only single‑target bioactivity annotations. This broader functional annotation footprint indicates that the cyclopentylmethyl derivative has been empirically validated as a multi‑target chemical probe, providing researchers with a more thoroughly characterized starting point compared to unannotated N‑alkyl or N‑aryl pyrrolidine‑3‑amine analogs.

ChEMBL Bioactivity Target Engagement Chemical Probe

Optimal Scientific and Industrial Use Cases for 1-(Cyclopentylmethyl)pyrrolidin-3-amine (CAS 1096341-29-5)


Muscarinic Acetylcholine Receptor SAR Exploration

Leverage the confirmed Ki of 116 nM at cerebral cortex mAChR [1] to design focused SAR libraries around the N‑cyclopentylmethyl moiety. Use the racemate (CAS 1096341-29-5) for initial affinity screening, then isolate or procure the single enantiomers to deconvolute stereospecific binding contributions. This approach directly exploits the compound's unique muscarinic target engagement profile, which is absent in unsubstituted pyrrolidin-3-amine.

CNS-Penetrant Lead Optimization Programs

The compound's favorable lipophilicity (XLogP3 = 1.3) [1] positions it as a superior starting point for CNS drug discovery compared to more lipophilic N‑benzyl (XLogP3 ~2.0) or N‑cyclohexylmethyl (XLogP3 ~2.3) analogs. Employ this scaffold to maintain a balanced brain penetration profile while optimizing target potency, reducing the need for late‑stage lipophilicity‑lowering modifications.

Chiral Drug Substance Synthesis via Enantioselective Routes

Procure the (S)-enantiomer (CAS 1286207-44-0) at ≥97% purity [1] for asymmetric synthesis of muscarinic modulators or other chiral pharmaceuticals. The defined stereochemistry is critical for achieving the desired pharmacological activity; the racemic (CAS 1096341-29-5) is suitable only as a cost‑saving alternative for early‑stage achiral screening or racemic reference compounds.

Multi‑Target Chemical Probe Development

Utilize the compound's 3 annotated biological targets and 6 functional assay data points in ChEMBL [1] to initiate multi‑target phenotypic screening campaigns. The pre‑existing bioactivity annotation provides a head start over uncharacterized pyrrolidine‑3‑amine building blocks, reducing the time required to identify biologically active starting points.

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